molecular formula C28H32N2O6P2 B11077520 N,N,N',N'-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide

N,N,N',N'-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide

Cat. No.: B11077520
M. Wt: 554.5 g/mol
InChI Key: HPOFFJSEBXJBLU-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide typically involves multiple steps. The initial step often includes the formation of the core structure through a cyclization reaction. Subsequent steps involve the introduction of the ethanediylidene and etheno groups, followed by the addition of the tetraethyl and diamine groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and molecular pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological molecules may lead to the development of new drugs or diagnostic tools.

Industry: In industrial applications, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide stands out due to its intricate structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C28H32N2O6P2

Molecular Weight

554.5 g/mol

IUPAC Name

3-N,3-N,14-N,14-N-tetraethyl-3,14-dioxo-2,4,13,15-tetraoxa-3λ5,14λ5-diphosphapentacyclo[14.6.2.25,8.07,12.020,24]hexacosa-1(23),5,7,9,11,16,18,20(24),21,25-decaene-3,14-diamine

InChI

InChI=1S/C28H32N2O6P2/c1-5-29(6-2)37(31)33-23-17-15-21-11-9-13-27(25(21)19-23)35-38(32,30(7-3)8-4)36-28-14-10-12-22-16-18-24(34-37)20-26(22)28/h9-20H,5-8H2,1-4H3

InChI Key

HPOFFJSEBXJBLU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)OC2=CC3=C(C=CC=C3OP(=O)(OC4=CC=CC5=C4C=C(O1)C=C5)N(CC)CC)C=C2

Origin of Product

United States

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